(5-(2-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione
Description
This compound features a furan ring substituted at the 5-position with a 2-chlorophenyl group and a piperazine ring substituted at the 4-position with a p-tolyl (4-methylphenyl) group. The two heterocyclic systems are connected via a methanethione (C=S) group.
Properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-16-6-8-17(9-7-16)24-12-14-25(15-13-24)22(27)21-11-10-20(26-21)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMGRBJIWUJEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The piperazine moiety is then introduced via nucleophilic substitution reactions. The final step involves the formation of the methanethione group through thiolation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methyl derivatives.
Scientific Research Applications
(5-(2-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-(2-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- [5-(3-Chlorophenyl)furan-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanethione (CAS: 585553-16-8) Structural Differences: The chlorine substituent is at the 3-position on the phenyl ring (vs. 2-position in the target compound), and the piperazine bears a 4-fluorophenyl group (vs. p-tolyl). The 4-fluorophenyl group introduces electronegativity, which could alter π-π stacking interactions compared to the electron-donating methyl group in p-tolyl .
- [5-(2,4-Dichlorophenyl)furan-2-yl][4-(3-methylphenyl)piperazin-1-yl]methanethione (C₂₂H₂₀Cl₂N₂OS) Structural Differences: The furan is substituted with 2,4-dichlorophenyl (vs. 2-chlorophenyl), and the piperazine has a 3-methylphenyl group (vs. 4-methylphenyl). Properties: Molecular weight = 431.3 g/mol (estimated). However, this may reduce solubility. The 3-methyl group introduces steric effects distinct from the para-substituted methyl in the target compound .
Functional Group Variations
- 4-(4-Aminophenyl)piperazin-1-ylmethanone Structural Differences: The connecting group is a methanone (C=O) instead of methanethione (C=S), and the piperazine bears a 4-aminophenyl group. The 4-aminophenyl group enables hydrogen bonding, which could enhance interactions with biological targets like kinases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
